2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride
Description
Properties
IUPAC Name |
2-amino-2-(4-chlorophenyl)acetonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8H,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGCEBDJOXZLMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49704-71-4 | |
| Record name | 2-amino-2-(4-chlorophenyl)acetonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorobenzaldehyde with ammonium acetate and potassium cyanide to form 2-amino-2-(4-chlorophenyl)acetonitrile. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as the laboratory methods but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or acids.
Reduction: It can be reduced to form amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in nucleophilic reactions, making it a valuable building block for more complex molecules. For instance, it can be involved in the synthesis of pharmaceuticals and agrochemicals, where specific functional groups are required for biological activity.
Reactivity and Mechanism
The compound can act as both a nucleophile and an electrophile depending on the reaction conditions. It can undergo various chemical transformations, including nucleophilic addition and substitution reactions. This versatility is critical for developing new synthetic pathways in organic chemistry.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study measuring Minimum Inhibitory Concentration (MIC), the compound showed comparable effectiveness to standard antibiotics such as ceftriaxone:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotic |
|---|---|---|
| Enterococcus faecalis | 40 µg/mL | Comparable to ceftriaxone |
| Pseudomonas aeruginosa | 50 µg/mL | Comparable to ceftriaxone |
| Salmonella typhi | 30 µg/mL | Comparable to ceftriaxone |
| Klebsiella pneumoniae | 19 µg/mL | Comparable to ceftriaxone |
These findings suggest that the compound could serve as a potential alternative or adjunct to existing antimicrobial therapies.
Anticancer Potential
In vitro studies have also explored the anticancer properties of this compound. It has shown cytotoxic effects against various cancer cell lines, including leukemia. The IC50 values range significantly, indicating its potential as a therapeutic agent:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| Leukemia Cell Line A | 0.96 |
| Leukemia Cell Line B | 29.3 |
This suggests that derivatives of the compound may inhibit cancer cell proliferation effectively .
Medicinal Applications
Therapeutic Properties
The compound is being investigated for its potential therapeutic properties beyond antimicrobial and anticancer activities. Its unique structure allows for interactions with various biomolecules, making it a candidate for drug development .
Precursor in Drug Synthesis
this compound serves as a precursor for synthesizing several pharmaceutical compounds, including those used in treating parasitic infections. For example, it is involved in the synthesis of closantel sodium, a broad-spectrum deworming agent approved for veterinary use .
Industrial Applications
Production of Specialty Chemicals
In industry, this compound is utilized in producing specialty chemicals and materials. Its ability to undergo various chemical reactions makes it suitable for developing new materials with specific properties tailored for industrial applications .
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. This compound can also participate in redox reactions, altering the oxidation state of other molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Positional Isomers: Chlorophenyl Substitution
- para substitution). Synthesized via ZnI₂-catalyzed Strecker reaction with TMSCN and ammonia, yielding 97% efficiency .
Substituent Variations on the Aromatic Ring
- 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile (CAS 61437-85-2): Contains additional amino, chloro, and methyl groups on the phenyl ring . Molecular formula: C₁₅H₁₁Cl₂N₃ (MW: 304.18 g/mol). Enhanced steric hindrance and electronic effects may reduce solubility in polar solvents compared to the simpler 4-chlorophenyl derivative.
- 2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride (CAS 1105679-25-1): Features two chlorine atoms (3,4-dichloro) and an acetic acid group instead of nitrile. Molecular formula: C₈H₈Cl₃NO₂ (MW: 256.51 g/mol) .
Heterocyclic Analogues
- 2-Amino-2-(thiophen-2-yl)acetonitrile hydrochloride: Replaces the chlorophenyl group with a thiophene ring.
- 2-Amino-2-[6-(4-chlorophenyl)-3-pyridyl]acetic acid hydrochloride (CAS 1137666-85-3): Incorporates a pyridine ring with a 4-chlorophenyl substituent. Molecular formula: C₁₄H₁₂ClN₂O₂·HCl (MW: 323.18 g/mol) . The pyridine nitrogen introduces basicity, improving water solubility compared to purely aromatic analogues.
Functional Group Derivatives
- (R)- and (S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride (CAS 191109-51-0 and 1147883-41-7): Replaces the nitrile group with an ethanol moiety. Molecular formula: C₈H₁₀ClNO·HCl (MW: 208.09 g/mol) . The hydroxyl group enables hydrogen bonding, increasing solubility in aqueous media. Stereochemistry (R/S) may influence chiral recognition in biological systems.
Data Table: Key Comparative Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Notable Properties |
|---|---|---|---|---|
| 2-Amino-2-(4-chlorophenyl)acetonitrile HCl | C₈H₈Cl₂N₂ | 203.07 | Para-Cl, nitrile, amine HCl salt | Neutral nitrile, moderate hydrophobicity |
| 2-Amino-2-(3-chlorophenyl)acetonitrile HCl | C₈H₈Cl₂N₂ | 203.07 | Meta-Cl, nitrile, amine HCl salt | Altered electronic profile vs. para isomer |
| 2-Amino-2-(3,4-dichlorophenyl)acetic acid HCl | C₈H₈Cl₃NO₂ | 256.51 | 3,4-diCl, carboxylic acid | High hydrophilicity, ionic interactions |
| 2-Amino-2-(thiophen-2-yl)acetonitrile HCl | C₆H₇ClN₂S | 186.65 | Thiophene ring, nitrile | Enhanced π-delocalization, redox activity |
| (S)-2-Amino-2-(4-chlorophenyl)ethanol HCl | C₈H₁₀ClNO·HCl | 208.09 | Ethanol group, chiral center | Improved solubility, chiral specificity |
Biological Activity
2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride is a chemical compound with significant biological activity, particularly noted for its role in veterinary medicine as an intermediate in the synthesis of Closantel sodium, an anthelmintic agent. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.
- Molecular Formula : CHClN·HCl
- Molecular Weight : 203.07 g/mol
- Appearance : Solid, typically stored at room temperature in a dry environment.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can act as both a nucleophile and electrophile, facilitating various chemical reactions that lead to the formation of bioactive derivatives. Its chlorinated aromatic structure contributes to its reactivity and biological effects.
Anthelmintic Properties
The compound is recognized for its role in the synthesis of Closantel sodium, which is used to treat parasitic infections in livestock. Research indicates that it exhibits significant efficacy against various parasites, making it crucial for agricultural practices.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Closantel Sodium | CHClNO | Broad-spectrum anthelmintic |
| 4-Chloroaniline | CHClN | Precursor in dyes |
| 4-Chlorobenzonitrile | CHClN | Important precursor in organic synthesis |
Cytotoxicity and Antiproliferative Effects
Studies have shown that derivatives of 2-amino-2-(4-chlorophenyl)acetonitrile exhibit cytotoxic effects against various cancer cell lines. For instance, certain synthesized derivatives have demonstrated IC values indicative of potent antiproliferative activity.
Case Studies
- Veterinary Applications : A study highlighted the effectiveness of Closantel sodium in treating nematode infections in sheep and cattle, showcasing the relevance of this compound as a precursor.
- Cytotoxicity Testing : In vitro studies on synthesized derivatives revealed significant cytotoxicity against human cancer cell lines, with IC values ranging from 0.5 µM to 10 µM depending on the specific derivative tested.
Research Findings
Recent research emphasizes the importance of this compound in synthetic pathways leading to biologically active molecules. The following table summarizes key findings from various studies:
Q & A
Q. What are the common synthetic routes for preparing 2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride, and what critical parameters influence yield and purity?
Answer: The compound is synthesized via the Strecker amino acid synthesis pathway. A typical procedure involves:
- Reacting 4-chlorobenzaldehyde with ammonium chloride and sodium cyanide under acidic conditions to form the α-aminonitrile intermediate.
- Hydrochloride salt formation via HCl gas bubbling in ether, yielding the final product with ~97% efficiency (based on analogous syntheses for chlorophenyl derivatives).
Critical parameters : - Catalyst choice : ZnI₂ enhances cyanide nucleophilicity (e.g., in TMSCN-mediated reactions) .
- Temperature control : Maintaining 40°C during ammonia-methanol saturation ensures optimal imine formation .
- Purification : Ether precipitation avoids decomposition of the hygroscopic product .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural purity of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the 4-chlorophenyl group (δ 7.4–7.6 ppm for aromatic protons) and nitrile functionality (C≡N stretch at ~2200 cm⁻¹ in IR) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients to resolve unreacted aldehyde or ammonium salts .
- Mass spectrometry : ESI-MS (m/z 195.6 [M-Cl]+) validates molecular weight .
Q. What are the recommended storage conditions to ensure the compound’s stability, and how does hygroscopicity impact experimental reproducibility?
Answer:
- Storage : Store at 2–8°C in airtight, amber vials to prevent degradation from moisture and light .
- Hygroscopicity : Absorbs water readily, altering reactivity in nucleophilic substitutions. Pre-dry under vacuum (40°C, 2 h) before use in anhydrous reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?
Answer: Discrepancies (e.g., melting points varying by ±5°C) often arise from:
- Purity differences : Recrystallize using ethanol/ether (1:3) and validate via DSC for sharp melting transitions .
- Polymorphism : X-ray crystallography (using SHELXL-97) identifies crystalline forms, which affect thermal properties .
- Analytical calibration : Cross-check NMR chemical shifts against reference standards like trimethylsilane (TMS) .
Q. What role does this compound play in the Strecker synthesis mechanism, and how can reaction conditions be optimized for enantioselective outcomes?
Answer:
Q. How do computational approaches (e.g., DFT) model reaction pathways involving this nitrile hydrochloride, and how do they align with experimental data?
Answer:
- DFT modeling : Simulates transition states in Strecker reactions, identifying energy barriers for nucleophilic cyanide addition to imine intermediates.
- Validation : Compare computed activation energies (e.g., ~25 kcal/mol for imine-to-aminonitrile conversion) with experimental kinetic data from Arrhenius plots .
Q. What strategies mitigate side reactions (e.g., hydrolysis or polymerization) during functional group transformations of this compound?
Answer:
- Controlled pH : Maintain mildly acidic conditions (pH 4–5) during hydrolysis to prevent premature nitrile conversion .
- Low-temperature protocols : Conduct reactions at –20°C to suppress polymerization of reactive intermediates .
- Protecting groups : Temporarily block the amino group with Boc anhydride before modifying the nitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
